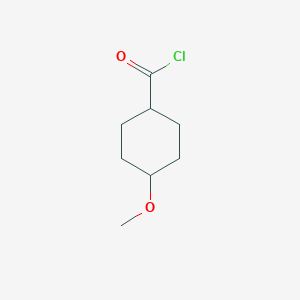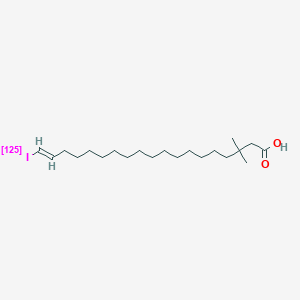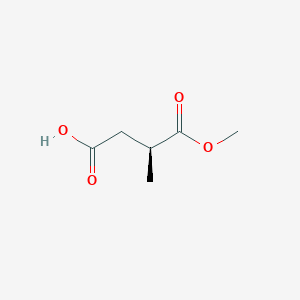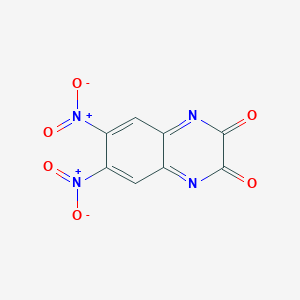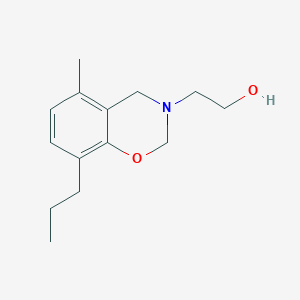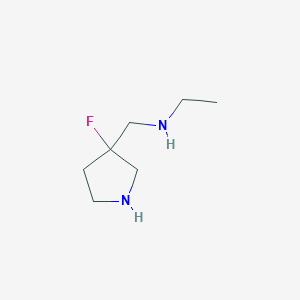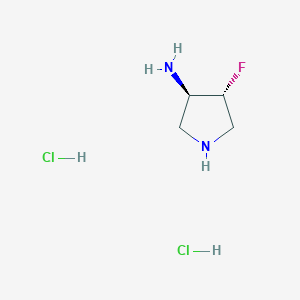
Trisodium uridine 5'-triphosphate dihydrate
Übersicht
Beschreibung
Trisodium uridine 5’-triphosphate dihydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a cytosolic nucleotide component of nucleic acids and serves as a signaling molecule in the extracellular space. This compound is involved in numerous pathophysiological responses in the nervous system and plays a significant role in the regeneration process .
Wirkmechanismus
Target of Action
Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt dihydrate, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by extracellular nucleotides. They play a significant role in many physiological processes.
Mode of Action
The compound acts as an agonist at the P2Y receptors . It binds to these receptors and triggers a series of reactions that lead to various physiological responses. For instance, it mediates smooth muscle cells’ mitogenic activation .
Biochemical Pathways
Upon binding to the P2Y receptors, Uridine-5’-triphosphate trisodium salt dihydrate influences several biochemical pathways. It plays a crucial role in the biosynthesis of RNA . It serves as a substrate for enzymes such as RNA polymerases and GTPases, which are involved in RNA synthesis and the regulation of G-coupled Protein Receptors (GPCR) and cell signaling molecules .
Result of Action
The activation of P2Y receptors by Uridine-5’-triphosphate trisodium salt dihydrate leads to various molecular and cellular effects. It mediates the mitogenic activation of smooth muscle cells and modulates osteopontin expression in these cells . It also plays a significant role in the regeneration process .
Biochemische Analyse
Biochemical Properties
Trisodium uridine 5’-triphosphate dihydrate is involved in several biochemical reactions, primarily as a substrate for RNA polymerases during the transcription process. It interacts with enzymes such as RNA polymerase, which catalyzes the synthesis of RNA from a DNA template. Additionally, this compound acts as an agonist for P2Y receptors, a class of G-protein-coupled receptors involved in cellular signaling . The interaction with P2Y receptors influences various physiological responses, including vasodilation and platelet aggregation.
Cellular Effects
Trisodium uridine 5’-triphosphate dihydrate affects various cell types and cellular processes. It plays a significant role in cell signaling pathways by activating P2Y receptors, which in turn modulate intracellular calcium levels and other second messengers . This activation can influence gene expression and cellular metabolism, leading to changes in cell function. For instance, in vascular smooth muscle cells, it induces vasodilation, while in platelets, it promotes aggregation.
Molecular Mechanism
At the molecular level, trisodium uridine 5’-triphosphate dihydrate exerts its effects through binding interactions with specific biomolecules. It binds to P2Y receptors, triggering a cascade of intracellular events that include the activation of phospholipase C and the subsequent release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, leading to the release of calcium from intracellular stores and the activation of protein kinase C (PKC). This pathway ultimately results in changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trisodium uridine 5’-triphosphate dihydrate can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under adverse conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, with sustained activation of signaling pathways and prolonged changes in gene expression observed in both in vitro and in vivo models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisodium uridine 5’-triphosphate dihydrate can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of uridine kinase and nucleoside diphosphate kinase to phosphorylate uridine to uridine 5’-triphosphate. Chemical synthesis typically involves the phosphorylation of uridine using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid in the presence of a base .
Industrial Production Methods: Industrial production of trisodium uridine 5’-triphosphate dihydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce uridine, which is then extracted and purified. The uridine is subsequently phosphorylated to produce uridine 5’-triphosphate, which is then converted to its trisodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium uridine 5’-triphosphate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate glucose.
Reduction: It can be reduced to uridine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as ammonia or amines are commonly used.
Major Products:
Oxidation: Uridine diphosphate glucose.
Reduction: Uridine monophosphate.
Substitution: Various uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium uridine 5’-triphosphate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of RNA and other nucleotides.
Biology: It serves as a signaling molecule and is involved in various cellular processes, including cell proliferation and differentiation.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders and enhancing tissue regeneration.
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-diphosphate: A nucleotide involved in glycogen synthesis and protein glycosylation.
Cytidine 5’-triphosphate: A nucleotide involved in the synthesis of RNA and DNA.
Adenosine 5’-triphosphate: A nucleotide that serves as the primary energy carrier in cells.
Uniqueness: Trisodium uridine 5’-triphosphate dihydrate is unique due to its specific role in signaling pathways and its involvement in the regeneration process. Unlike other nucleotides, it has a distinct ability to modulate P2Y receptor activity, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYVKLDQLQZXKH-GTIFRNKBSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2Na3O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116295-90-0 | |
| Record name | Trisodium uridine 5'-triphosphate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)


